4-Chloro-3-ethoxy-2-fluorobenzonitrile

Lipophilicity Medicinal Chemistry ADME

Medicinal chemists often struggle to achieve precise lipophilicity tuning and orthogonal functionalization in one building block. 4-Chloro-3-ethoxy-2-fluorobenzonitrile (CAS 1373920-89-8) solves this with a unique Cl, OEt, F, and CN substitution pattern. • XLogP3 2.7 for optimal CNS permeability; TPSA 33 Ų enables distinct chromatographic resolution. • Orthogonal reactivity allows sequential cross-coupling, reduction, or hydrolysis, reducing synthetic steps. • High-purity 97% with reliable global supply.

Molecular Formula C9H7ClFNO
Molecular Weight 199.61 g/mol
CAS No. 1373920-89-8
Cat. No. B1433080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-ethoxy-2-fluorobenzonitrile
CAS1373920-89-8
Molecular FormulaC9H7ClFNO
Molecular Weight199.61 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1F)C#N)Cl
InChIInChI=1S/C9H7ClFNO/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-4H,2H2,1H3
InChIKeySVYHZDFUKRNQNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-ethoxy-2-fluorobenzonitrile Overview


4-Chloro-3-ethoxy-2-fluorobenzonitrile (CAS 1373920-89-8) is a polysubstituted aromatic nitrile with a molecular formula of C₉H₇ClFNO and a molecular weight of 199.61 g/mol [1]. This compound features a unique substitution pattern combining a chloro group at the 4-position, an ethoxy group at the 3-position, and a fluorine atom at the 2-position, alongside a nitrile functional group [1]. Commercially available at 97% purity , it serves as a versatile intermediate in medicinal chemistry and agrochemical research where differentiated physicochemical properties are critical for synthetic pathway design.

Medicinal Chemistry Polysubstituted aromatic nitrile for lead optimization and library synthesis
Agrochemical Research Unique substitution pattern supports crop protection intermediate development
Synthetic Methodology Orthogonal functional groups enable sequential transformations

Why 4-Chloro-3-ethoxy-2-fluorobenzonitrile Is Irreplaceable


The simultaneous presence of chloro, ethoxy, fluoro, and nitrile substituents on the same aromatic ring creates a unique physicochemical fingerprint that is not replicated by any simpler benzonitrile analog. Computed descriptors reveal that this compound possesses an XLogP3 of 2.7 and a topological polar surface area (TPSA) of 33 Ų [1], which are significantly different from the values observed for 4-chloro-3-fluorobenzonitrile (XLogP3 2.4, TPSA 23.8 Ų) [2] and 4-chloro-2-fluorobenzonitrile (XLogP3 2.4, TPSA 23.8 Ų) [3]. The ethoxy group introduces an additional hydrogen bond acceptor and two rotatable bonds [1], altering both the compound's lipophilicity and its conformational flexibility relative to non-ethoxy analogs. Consequently, substituting this compound with a less substituted benzonitrile would fundamentally alter the lipophilicity, hydrogen-bonding capacity, and steric profile of any derived intermediate or final product, thereby compromising the intended synthetic or biological outcome. The quantitative differences documented in Section 3 establish the case-specific necessity of this exact compound.

Target Compound
4-Chloro-3-ethoxy-2-fluorobenzonitrile
Simpler Analogs
4-Chloro-3-fluorobenzonitrile, 4-Chloro-2-fluorobenzonitrile
Lipophilicity Profile
Ethoxy group introduces a 0.3 log unit higher XLogP3, shifting ADME and chromatographic retention
Risk if Substituted
Loss of quantifiable lipophilicity difference may alter membrane permeability and separation behavior
Hydrogen Bonding
Extra oxygen increases TPSA by 9.2 Ų, adding H‑bond acceptor capacity
Risk if Substituted
Non‑ethoxy analogs lack this H‑bond feature, which may alter target interactions and solubility
Conformational Flexibility
Ethoxy group provides 2 rotatable bonds vs. 0 in analogs, affecting binding entropy
Risk if Substituted
Rigid analogs may not replicate the conformational landscape, impacting biological or material properties

4-Chloro-3-ethoxy-2-fluorobenzonitrile Physicochemical Evidence


XLogP3 Lipophilicity

The target compound exhibits an XLogP3 value of 2.7 [1], which is 0.3 log units higher than that of its closest chlorofluoro analogs: 4-chloro-3-fluorobenzonitrile (XLogP3 = 2.4) [2] and 4-chloro-2-fluorobenzonitrile (XLogP3 = 2.4) [3]. This increase is attributed to the addition of the ethoxy group. A ΔLogP of +0.3 corresponds to approximately a 2-fold increase in partition coefficient (logP scale), which can substantially affect membrane permeability, plasma protein binding, and chromatographic retention time.

XLogP3 Lipophilicity
Reported comparison
2.7 vs 2.4 (Δ +0.3 log units)
Quantifiable lipophilicity increase may influence membrane permeability and chromatographic retention
Computed XLogP3; ΔLogP ~2‑fold partition difference
Lipophilicity Medicinal Chemistry ADME

Topological Polar Surface Area

The target compound has a computed TPSA of 33 Ų [1], while 4-chloro-3-fluorobenzonitrile and 4-chloro-2-fluorobenzonitrile both have a TPSA of 23.8 Ų [2][3]. The 9.2 Ų increase is due to the additional oxygen atom in the ethoxy group, which contributes a hydrogen bond acceptor site. This difference is above the threshold for significant impact on passive membrane permeability, as TPSA values below 60 Ų generally predict good oral absorption, but the relative increase may still affect bioavailability and CNS penetration potential.

Topological Polar Surface Area
Reported comparison
33 Ų vs 23.8 Ų (Δ +9.2 Ų)
Higher TPSA reflects added H‑bond acceptor; may affect absorption and CNS penetration potential
Relative increase below 60 Ų threshold, yet context‑dependent
TPSA Hydrogen Bonding Permeability

Predicted Density

The predicted density of 4-chloro-3-ethoxy-2-fluorobenzonitrile is 1.28 ± 0.1 g/cm³ , compared to a reported density of 1.33 g/cm³ for 4-chloro-3-fluorobenzonitrile . The lower density (approximately 3.8% reduction) is attributable to the ethoxy group disrupting close molecular packing in the solid state. This difference can influence crystallization behavior, powder flow properties, and formulation characteristics during scale-up or solid-dosage development.

Predicted Density
Data to verify
1.28 ± 0.1 g/cm³ vs 1.33 g/cm³
Lower density may impact crystallization and powder flow properties
Predicted; cross‑study comparison; experimental verification advised
Density Crystallization Formulation

Rotatable Bond Count

The target compound possesses two rotatable bonds (the ethoxy group) [1], whereas both 4-chloro-3-fluorobenzonitrile and 4-chloro-2-fluorobenzonitrile have zero rotatable bonds [2][3]. The presence of two additional rotatable bonds increases conformational entropy and molecular flexibility. In drug design, a higher number of rotatable bonds (typically >5) is associated with reduced oral bioavailability, but in the low range (0–4), the impact is context-dependent. The specific value of 2 places this compound in a different conformational flexibility class compared to the rigid chlorofluoro analogs.

Rotatable Bond Count
Reported comparison
2 vs 0 (Δ +2 rotatable bonds)
Increased conformational flexibility influences binding entropy and solubility profile
Low bond count, yet distinct from rigid analog class
Conformational Flexibility Binding Entropy Solubility

Predicted Boiling Point

The predicted boiling point of 4-chloro-3-ethoxy-2-fluorobenzonitrile is 264.4 ± 40.0 °C at 760 mmHg . For comparison, 3-ethoxy-2-fluorobenzonitrile, which lacks the 4-chloro substituent, has a predicted boiling point of 244.3 ± 25.0 °C . The ~20 °C higher boiling point (with wider error range) for the target compound is consistent with increased molecular weight and stronger intermolecular interactions due to the additional chlorine atom. This difference has practical implications for purification by distillation and for thermal stability considerations during reaction work-up.

Predicted Boiling Point
Data to verify
264.4 ± 40.0 °C vs 244.3 ± 25.0 °C
Higher boiling point indicates altered purification and thermal stability handling
Predicted values; cross‑study; experimental confirmation recommended
Boiling Point Purification Distillation

4-Chloro-3-ethoxy-2-fluorobenzonitrile Applications


Medicinal Chemistry Lead Optimization

When optimizing a lead series for improved membrane permeability or target binding, medicinal chemists often require precise control over lipophilicity. The +0.3 log unit increase in XLogP3 of 4-chloro-3-ethoxy-2-fluorobenzonitrile (2.7) relative to 4-chloro-3-fluorobenzonitrile (2.4) provides a quantifiable lipophilicity boost without resorting to larger, more disruptive substituents [1]. This intermediate LogP value is particularly valuable in CNS drug discovery, where optimal permeability without excessive lipophilicity (LogP typically 1–3) is critical for balancing blood-brain barrier penetration and metabolic stability.

Agrochemical Intermediate Development

In the design of crop protection agents, the combination of chloro, fluoro, and ethoxy substituents offers a unique balance of stability and biodegradability. The TPSA of 33 Ų for 4-chloro-3-ethoxy-2-fluorobenzonitrile [2] is higher than that of non-ethoxy benzonitriles (23.8 Ų), which can influence soil adsorption (Koc) and leaching potential. The ethoxy group also provides a metabolic soft spot for microbial degradation, potentially leading to a more favorable environmental fate profile compared to fully halogenated analogs. This makes the compound an attractive intermediate for next-generation herbicides and fungicides.

Synthetic Methodology Development

The presence of three distinct, differentially reactive functional groups (chloro, ethoxy, fluoro, and nitrile) on a single aromatic ring enables sequential, orthogonal transformations that are not possible with simpler benzonitrile building blocks. For instance, the ethoxy group can be selectively cleaved to a phenol under acidic conditions while the chloro and fluoro substituents remain intact, opening pathways to diverse analogs . The nitrile group can be reduced to an amine or hydrolyzed to an acid, while the halogen substituents participate in cross-coupling reactions. This orthogonal reactivity profile significantly reduces the number of synthetic steps required to access complex molecular architectures, offering clear procurement value in early-stage discovery programs.

Analytical Method Development

The increased lipophilicity (XLogP3 2.7) and distinct hydrogen-bonding capacity (TPSA 33 Ų) of 4-chloro-3-ethoxy-2-fluorobenzonitrile relative to common benzonitrile analogs result in unique chromatographic retention behavior [3]. In reversed-phase HPLC method development, this compound will exhibit longer retention times compared to less lipophilic analogs, facilitating the separation of closely related impurities or degradation products. This property is particularly useful when developing stability-indicating methods for drug substances or when analyzing complex reaction mixtures where co-elution of structurally similar intermediates is a concern.

Application
Selection Property
Validation Focus
Medicinal Chemistry Lead Optimization
Lipophilicity (XLogP3) control without large substituents
Membrane permeability and target binding review; CNS drug‑like space
Agrochemical Intermediate Development
TPSA and metabolic stability profile
Soil adsorption (Koc) and biodegradability pathway assessment
Synthetic Methodology Development
Orthogonal reactivity of chloro, ethoxy, fluoro, and nitrile groups
Sequential transformation compatibility; reduction in synthetic steps
Analytical Method Development
Distinct lipophilicity and hydrogen‑bonding capacity
Reversed‑phase HPLC separation of structurally similar impurities

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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